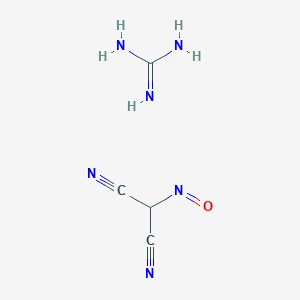![molecular formula C7H12S4 B089853 1,5,7,11-Tetrathiaspiro[5.5]undecane CAS No. 180-97-2](/img/structure/B89853.png)
1,5,7,11-Tetrathiaspiro[5.5]undecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5,7,11-Tetrathiaspiro[5.5]undecane, also known as TTSU, is a sulfur-containing compound that has gained significant attention in recent years due to its unique properties and potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
1,5,7,11-Tetrathiaspiro[5.5]undecane has been studied extensively for its potential applications in various fields, including materials science, catalysis, and biomedical research. In materials science, 1,5,7,11-Tetrathiaspiro[5.5]undecane has been used as a building block for the synthesis of novel molecular materials with unique electronic and optical properties. In catalysis, 1,5,7,11-Tetrathiaspiro[5.5]undecane has been shown to be an effective catalyst for various organic reactions, including the oxidation of alcohols and the synthesis of cyclic sulfones. In biomedical research, 1,5,7,11-Tetrathiaspiro[5.5]undecane has been investigated for its potential as an anticancer agent, as well as its ability to inhibit the growth of bacteria and viruses.
Wirkmechanismus
The mechanism of action of 1,5,7,11-Tetrathiaspiro[5.5]undecane is not fully understood, but it is believed to involve the formation of reactive sulfur species that can interact with various cellular targets. 1,5,7,11-Tetrathiaspiro[5.5]undecane has been shown to induce apoptosis (programmed cell death) in cancer cells, suggesting that it may be a promising candidate for the development of new anticancer drugs.
Biochemische Und Physiologische Effekte
1,5,7,11-Tetrathiaspiro[5.5]undecane has been shown to have a range of biochemical and physiological effects, including the inhibition of enzyme activity, the disruption of cellular membranes, and the induction of oxidative stress. These effects are thought to be responsible for 1,5,7,11-Tetrathiaspiro[5.5]undecane's various applications in materials science, catalysis, and biomedical research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1,5,7,11-Tetrathiaspiro[5.5]undecane is its ease of synthesis and stability, which make it an ideal candidate for laboratory experiments. However, 1,5,7,11-Tetrathiaspiro[5.5]undecane is also highly reactive and can be difficult to handle, requiring specialized equipment and precautions to ensure safe handling.
Zukünftige Richtungen
There are many potential future directions for research on 1,5,7,11-Tetrathiaspiro[5.5]undecane, including its use as a building block for the synthesis of new materials with unique properties, its application as a catalyst for various organic reactions, and its potential as an anticancer agent. Additionally, further studies are needed to fully understand the mechanism of action of 1,5,7,11-Tetrathiaspiro[5.5]undecane and its potential applications in various fields.
Synthesemethoden
The synthesis of 1,5,7,11-Tetrathiaspiro[5.5]undecane involves the reaction of 1,3-dithiol-2-one with 1,4-dibromobutane under basic conditions. This reaction yields 1,5,7,11-Tetrathiaspiro[5.5]undecane as a yellow crystalline solid with a high degree of purity and stability. The synthesis of 1,5,7,11-Tetrathiaspiro[5.5]undecane is relatively straightforward and can be performed using standard laboratory equipment, making it a popular choice for researchers interested in studying its properties.
Eigenschaften
CAS-Nummer |
180-97-2 |
|---|---|
Produktname |
1,5,7,11-Tetrathiaspiro[5.5]undecane |
Molekularformel |
C7H12S4 |
Molekulargewicht |
224.4 g/mol |
IUPAC-Name |
1,5,7,11-tetrathiaspiro[5.5]undecane |
InChI |
InChI=1S/C7H12S4/c1-3-8-7(9-4-1)10-5-2-6-11-7/h1-6H2 |
InChI-Schlüssel |
LZGXFMIPVMFXAQ-UHFFFAOYSA-N |
SMILES |
C1CSC2(SC1)SCCCS2 |
Kanonische SMILES |
C1CSC2(SC1)SCCCS2 |
Andere CAS-Nummern |
180-97-2 |
Synonyme |
1,5,7,11-Tetrathiaspiro[5.5]undecane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



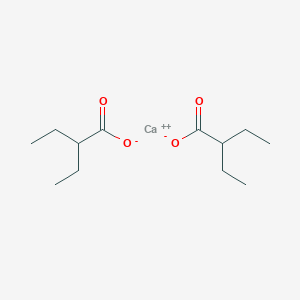
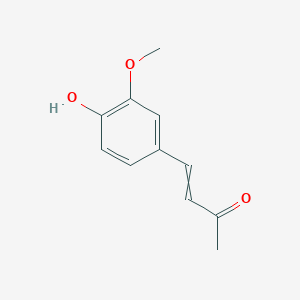
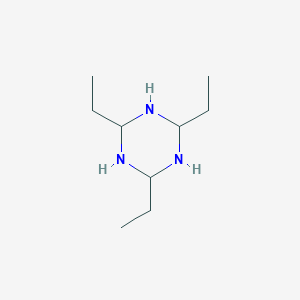
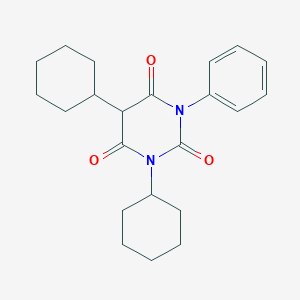
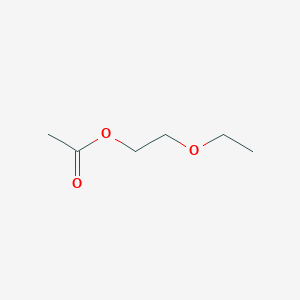
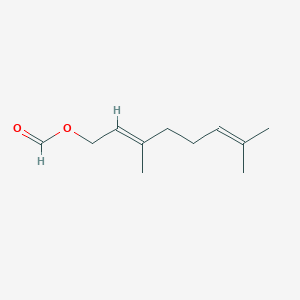
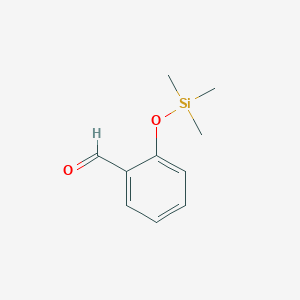
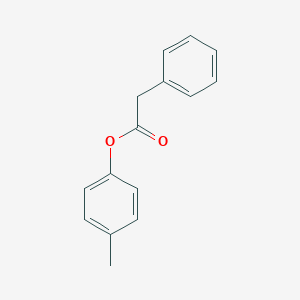
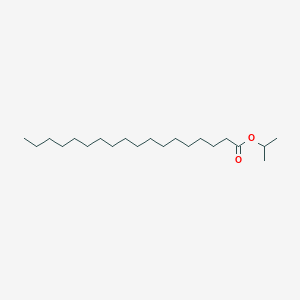
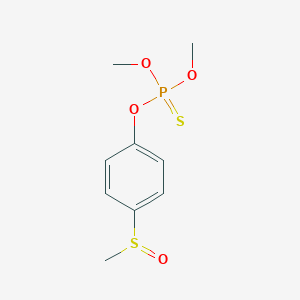
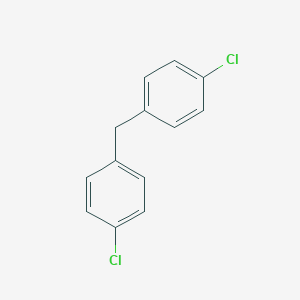
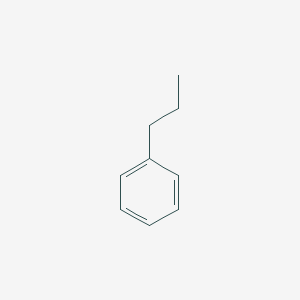
![Spiro[3.4]octane](/img/structure/B89794.png)
